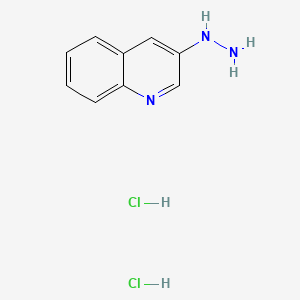

QUINOLIN-3-YL-HYDRAZINE DIHYDROCHLORIDE

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6,12H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBORBSYHSWWFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069482 | |

| Record name | Quinoline, 3-hydrazino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61621-35-0 | |

| Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061621350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 3-hydrazino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinoquinoline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinolin 3 Yl Hydrazine Dihydrochloride

Direct Hydrazinolysis of Substituted Quinoline (B57606) Derivatives

Direct hydrazinolysis involves the nucleophilic substitution of a suitable leaving group on the quinoline ring with hydrazine (B178648). This method is contingent on the activation of the substitution site, as the quinoline ring itself is relatively electron-rich. The reactivity is often enhanced by the presence of electron-withdrawing groups or by the nature of the leaving group itself.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of direct hydrazinolysis is highly dependent on the reaction parameters. The choice of solvent, temperature, and reaction time are critical for maximizing yield and minimizing side reactions. Ethanol (B145695) is a commonly employed solvent, and reactions are often conducted under reflux to provide the necessary activation energy. impactfactor.org For instance, the synthesis of hydrazinyl derivatives can be achieved by heating the substituted quinoline precursor with hydrazine hydrate (B1144303) in ethanol under reflux for several hours. impactfactor.orgmdpi.com The use of excess hydrazine hydrate is typical to drive the reaction to completion.

| Precursor Type | Leaving Group | Solvent | Conditions | Duration | Reference |

| 2-Alkylthio-4-chloro-8-methylquinoline | -SCH₂CH₃, -Cl | Hydrazine Hydrate (neat) | Reflux | 8 hours | mdpi.com |

| Ethyl 2-((...)-thio)acetate | Ester | Ethanol | Reflux | 2 hours | impactfactor.org |

| Substituted Quinolinone | Nitro Group | Pyridine (B92270) | - | - | researchgate.net |

Mechanistic Investigations of the Hydrazinolysis Process

The mechanism of hydrazinolysis on heterocyclic systems like quinoline generally follows a nucleophilic aromatic substitution (SNAr) pathway. The process is initiated by the nucleophilic attack of the hydrazine molecule on the electron-deficient carbon atom of the quinoline ring bearing the leaving group. researchgate.net This attack forms a high-energy intermediate known as a Meisenheimer complex. researchgate.net

The stability of this intermediate and the subsequent departure of the leaving group are the rate-determining steps. The presence of an ethylthio group at position-2, for example, has been shown to activate the C-4 position for hydrazinolysis, whereas a chloro group at C-2 was found to be inactive towards this nucleophilic displacement, underscoring the critical role of the leaving group. mdpi.com Theoretical studies on related heterocyclic systems suggest the reaction proceeds via an initial attack of a hydrazine molecule on a C=N double bond, leading to ring-opening, followed by the addition of a second hydrazine molecule and a series of transformations to yield the final product. researchgate.netresearchgate.net

Condensation Reactions as Strategic Synthetic Routes

Condensation reactions represent a highly effective and widely used strategy for synthesizing quinoline-hydrazine derivatives. These methods typically involve the reaction of a carbonyl group on a quinoline precursor with hydrazine, or the construction of the quinoline ring itself as part of the sequence.

Preparation from 2-Chloroquinoline (B121035) Precursors via Nucleophilic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, providing a handle for introducing various functionalities. researchgate.net While direct substitution with hydrazine can be challenging, 2-chloroquinoline derivatives, particularly 2-chloroquinoline-3-carbaldehyde (B1585622), serve as versatile starting materials. The synthesis often proceeds in a stepwise manner where the chloro-group is first substituted by another nucleophile, or the aldehyde group is reacted first. For example, 2-chloroquinoline-3-carbonitrile (B1354263) can undergo cycloaddition with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org This demonstrates the reactivity of the 2-chloro-substituted quinoline scaffold towards hydrazine, leading to fused heterocyclic systems. The reactivity differences between 2-chloro and 4-chloroquinolines are well-documented, with the 2-chloro position showing higher reactivity towards certain nucleophiles like methoxide (B1231860) ions. researchgate.net

Synthesis from Quinoline-3-Carbaldehyde Intermediates

One of the most direct and efficient methods for preparing the target scaffold involves the condensation of a quinoline-3-carbaldehyde derivative with hydrazine hydrate. mdpi.comnih.gov This reaction forms a hydrazone, which is a key intermediate. The general procedure involves stirring the aldehyde with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, at room temperature overnight. mdpi.comnih.gov This method is robust and provides high yields, typically in the range of 74% to 87%. mdpi.com The resulting (E)-2-chloro-3-(hydrazonomethyl)quinolone can then be isolated. nih.gov The addition of a catalytic amount of acid, such as concentrated sulfuric acid or acetic acid, can facilitate the reaction. rsc.orgorientjchem.org The final step to obtain the dihydrochloride (B599025) salt involves treating the synthesized quinolin-3-yl-hydrazine with hydrochloric acid.

| Aldehyde Precursor | Reagent | Solvent | Conditions | Yield | Reference |

| 2-Chloro-quinoline-3-carbaldehydes | Hydrazine Hydrate | Ethanol | Room Temp, 18h | 74-87% | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Ethanol | Reflux, 4h | - | orientjchem.org |

| 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde | 67% Hydrazine Hydrate | Ethanol | Ambient Temp, 24h | - | mdpi.com |

| Quinoline-2-carboxaldehyde | Phenyl Hydrazine | Ethanol | Hot Water Bath | 33-55% | tandfonline.com |

Exploration of Novel and Efficient Synthetic Pathways

Modern organic synthesis seeks to develop novel and more efficient routes that offer advantages in terms of atom economy, step economy, and environmental impact. Several innovative strategies for the synthesis of the core quinoline structure have been reported, which can subsequently be functionalized to afford QUINOLIN-3-YL-HYDRAZINE.

A notable example is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes to produce 1,2-dihydroquinolines. nih.gov These intermediates can then undergo autoxidation to furnish the aromatic quinoline ring. This method demonstrates the use of catalysis to construct the core heterocyclic system efficiently. nih.gov

Another advanced approach is the three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method allows for the rapid and additive-free synthesis of multiply substituted quinolines in good yields. The reaction proceeds through the formation of N-arylnitrilium salts which then undergo cycloaddition with alkynes. organic-chemistry.org

Furthermore, a transition-metal-free synthesis has been developed involving a hydride transfer-initiated reaction between N-isoquinolinium salts and 2-aminobenzaldehydes. rsc.org This process deconstructs the isoquinoline (B145761) ring, using it as a two-carbon synthon to build the 3-functionalized quinoline product with high step and atom efficiency under mild conditions. rsc.org These novel pathways provide powerful alternatives to traditional methods for accessing complex quinoline derivatives.

Application of Autoxidation Processes in Related Quinoline Hydrazine Synthesis

Autoxidation, the spontaneous oxidation of a compound by atmospheric oxygen, can be a critical step in the synthesis of certain nitrogen-containing heterocyclic systems derived from hydrazine precursors. While not a direct method for the synthesis of quinolin-3-yl-hydrazine itself, understanding autoxidation is crucial as it can influence the stability and reaction pathways of quinoline hydrazine intermediates, leading to the formation of dimeric or oxidized products.

The mechanism of hydrazine autoxidation is a complex process that often involves the formation of free radical intermediates. nih.gov The process can be initiated by one-electron oxidation of the hydrazine derivative, leading to the formation of a hydrazyl radical. nih.gov This radical can then react with molecular oxygen to generate reactive oxygen species and further propagate the reaction. nih.gov The stability of the hydrazonyl radical is influenced by substituents on both the hydrazine and the aromatic moiety. researchgate.net

In the context of quinoline hydrazines, autoxidation has been observed to lead to the formation of larger, fused heterocyclic systems. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been reported to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com The proposed mechanism for this transformation involves several steps, including nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions, all occurring in a one-pot process. mdpi.com

Key Factors Influencing Autoxidation of Hydrazine Derivatives:

| Factor | Influence on Autoxidation |

| Substituents | Electron-donating or -withdrawing groups on the quinoline ring can affect the stability of radical intermediates. researchgate.net |

| Solvent | The choice of solvent can influence the rate and pathway of the autoxidation reaction. |

| Presence of Metal Ions | Trace metal ions, such as iron and copper, can catalyze the autoxidation of hydrazines. nih.gov |

| pH | The pH of the reaction medium can significantly impact the stability of hydrazine derivatives and their susceptibility to oxidation. |

It is important to note that while autoxidation can be a useful tool for the synthesis of complex heterocyclic structures, it can also be an undesirable side reaction when the target is the simple hydrazine derivative. Therefore, careful control of reaction conditions, such as performing reactions under an inert atmosphere, is often necessary to prevent unwanted oxidation.

Microwave-Assisted and One-Pot Synthetic Approaches

Modern synthetic chemistry increasingly relies on techniques that enhance efficiency and reduce environmental impact. Microwave-assisted synthesis and one-pot reactions are two such strategies that have been successfully applied to the synthesis of quinoline derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgacs.orgnih.gov These advantages are attributed to the efficient and uniform heating of the reaction mixture.

In the synthesis of quinoline derivatives, microwave assistance has been employed in various reaction types, including the construction of the quinoline core and the functionalization of pre-existing quinoline scaffolds. For example, the synthesis of 4-aminoquinolines has been achieved through microwave-assisted nucleophilic aromatic substitution (SNAr) reactions of 4,7-dichloroquinoline (B193633) with various amines, affording high yields in short reaction times. researchgate.net Similarly, microwave-assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been reported. jmpas.com

One-Pot Synthetic Approaches:

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation. organic-chemistry.orgnih.govresearchgate.net

The Friedländer synthesis, a classic method for quinoline synthesis, has been adapted to a one-pot procedure. This involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-amino derivative, followed by condensation with a carbonyl compound to yield the quinoline product. organic-chemistry.org This approach avoids the isolation of the often unstable o-aminobenzaldehyde. Furthermore, one-pot, three-component reactions have been developed for the synthesis of complex quinoline-fused heterocyclic systems. nih.govacs.org

Comparison of Synthetic Methodologies for Quinoline Derivatives:

| Methodology | Typical Reaction Time | Typical Yields | Key Advantages |

| Conventional Heating | Hours to days | Variable | Well-established procedures |

| Microwave-Assisted | Minutes to hours | Good to excellent rsc.orgresearchgate.net | Rapid, higher yields, improved purity |

| One-Pot Synthesis | Varies | Good to excellent organic-chemistry.orgnih.gov | High efficiency, reduced waste |

Advanced Purification and Isolation Techniques for High-Purity Research Material

The purification of quinolin-3-yl-hydrazine dihydrochloride to a high degree of purity is essential for its use in research, as impurities can significantly affect experimental outcomes. Due to the polar and salt nature of the compound, advanced purification techniques beyond simple filtration are often required.

Recrystallization:

Recrystallization is a fundamental technique for the purification of solid compounds. The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For hydrochloride salts, which are often highly polar, a mixture of solvents such as ethanol/ether or isopropanol/ether can be effective. A patent for a quinoline derivative describes obtaining different crystal forms (A and B) by using different solvent systems for crystallization, such as ethyl acetate (B1210297) and ethanol mixtures. google.com

Chromatographic Techniques:

For challenging separations or to achieve very high purity, chromatographic methods are indispensable.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation and purification of compounds from complex mixtures. warwick.ac.uk For polar compounds like quinoline hydrochloride salts, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often employed. sielc.com A specific SPE/HPLC/DAD method has been developed for the determination of antileishmanial 2-substituted quinolines and their metabolites in rat plasma, demonstrating the utility of HPLC for quinoline derivatives. researchgate.net

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for polar compounds that may irreversibly adsorb to silica (B1680970) or alumina. wikipedia.org This method is particularly useful for the separation of natural products and has been applied to the purification of heterocyclic derivatives. nih.gov The choice of a suitable biphasic solvent system is key to a successful separation. chromatographyonline.comacs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. lcms.cz It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. HILIC can be used for the analysis and quantitation of pharmaceutical counterions, making it a relevant technique for the purification of hydrochloride salts. lcms.cz

Chemical Reactivity and Derivatization Strategies of Quinolin 3 Yl Hydrazine Dihydrochloride

Condensation Reactions with Carbonyl Compounds

The primary amino group of the hydrazine (B178648) moiety in quinolin-3-yl-hydrazine exhibits strong nucleophilicity, making it highly reactive towards electrophilic carbonyl carbons of aldehydes and ketones. This reactivity forms the basis of condensation reactions, a cornerstone of its derivatization.

Formation of Hydrazones as Key Synthetic Intermediates

The reaction of quinolin-3-yl-hydrazine with various aldehydes and ketones leads to the formation of quinoline-based hydrazones. mdpi.comlibretexts.org This condensation is typically carried out in an alcoholic solvent, and the reaction can be accelerated by a catalytic amount of acid. researchgate.net The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone, characterized by the C=N-NH- linkage. libretexts.orgnih.gov

These hydrazones are not merely stable end-products; they are crucial synthetic intermediates. researchgate.net Their versatile chemical nature allows for further modifications, such as acylation or cyclization, to generate more complex molecular structures. For instance, quinoline (B57606) hydrazones have been successfully coupled with substituted carboxylic acids to produce a diverse array of hydrazide-hydrazone derivatives. mdpi.com Furthermore, these intermediates are pivotal in the construction of various fused heterocyclic rings, as their functional group can be incorporated into a new ring system. bohrium.comtandfonline.comnih.gov

Influence of Electronic and Steric Factors on Reaction Selectivity

The rate and equilibrium of hydrazone formation are significantly influenced by both electronic and steric factors associated with the carbonyl compound.

Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reaction speed. Aldehydes, being generally more reactive than ketones, react more readily with quinolin-3-yl-hydrazine. researchgate.net The presence of electron-withdrawing groups on the aromatic ring of an aldehyde or ketone enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. researchgate.net Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.

Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic hydrazine. researchgate.net Bulky substituents adjacent to the carbonyl function can significantly slow down or even prevent hydrazone formation. This effect is more pronounced in ketones than in aldehydes due to the presence of two alkyl or aryl groups attached to the carbonyl carbon. researchgate.net Therefore, sterically unhindered carbonyl compounds are preferred substrates for efficient condensation with quinolin-3-yl-hydrazine.

Cyclization Reactions for the Construction of Fused Heterocyclic Systems

The true synthetic utility of quinolin-3-yl-hydrazine dihydrochloride (B599025) is realized in its application as a building block for complex, fused heterocyclic systems. The hydrazine moiety provides the necessary nitrogen atoms and reactivity to construct additional rings onto the quinoline scaffold.

Synthesis of Pyrazole-Fused Quinoline Derivatives

Quinolin-3-yl-hydrazine is a key precursor for the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with recognized biological importance. nih.gov The most common strategy involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.compreprints.org For example, reacting a 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) is a widely used method to construct the fused pyrazole (B372694) ring, yielding the pyrazolo[3,4-b]quinoline core. researchgate.net This reaction proceeds through initial hydrazone formation at the formyl group, followed by an intramolecular nucleophilic substitution of the chlorine atom by the secondary amine of the hydrazine, leading to ring closure.

Alternative methods include the reaction of quinolinyl hydrazine with active methylene (B1212753) compounds, which can also lead to the formation of the pyrazole ring. uobaghdad.edu.iquobaghdad.edu.iq The choice of reagents and reaction conditions allows for the introduction of various substituents on both the pyrazole and quinoline rings, enabling the creation of a library of diverse derivatives. mdpi.com

| Quinoline Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinolines | Hydrazine Hydrate / Phenylhydrazine | Aqueous medium, Thermal or Microwave heating | 1H-Pyrazolo[3,4-b]quinolines | researchgate.net |

| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Hydrazine Hydrate | Ethanol (B145695), Reflux | 3-Amino-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline derivative | nih.govresearchgate.net |

| Quinoline-2-thiol | Hydrazine Hydrate, then active methylene compounds | - | Pyrazoloquinoline derivatives | uobaghdad.edu.iquobaghdad.edu.iq |

Formation of Thiazole (B1198619) and Thiazine (B8601807) Scaffolds

The quinolin-3-yl-hydrazine framework is instrumental in the synthesis of fused thiazole and thiazine heterocycles. The typical synthetic pathway involves a two-step process. First, the quinolinyl hydrazine is converted into a thiosemicarbazone intermediate by reacting the corresponding hydrazone with an isothiocyanate. tandfonline.com This thiosemicarbazone then serves as the key precursor for cyclization.

For the synthesis of thiazole derivatives, these quinolinyl-thiosemicarbazones are reacted with α-halocarbonyl compounds or other suitable electrophiles. bohrium.comtandfonline.com For example, reaction with dimethyl acetylenedicarboxylate (B1228247) affords thiazoles fused to the quinolone system in good yields. researchgate.net

The formation of 1,3-thiazine scaffolds can be achieved by reacting N-substituted quinolinyl-hydrazinecarbothioamides with reagents such as 2-(bis(methylthio)methylene)malononitrile or its ester derivatives. researchgate.nettandfonline.com The mechanism involves nucleophilic attack and subsequent cyclization to yield the quinolin-3-yl-methylenehydrazono-1,3-thiazine structure. bohrium.comresearchgate.net

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides | Dimethyl acetylenedicarboxylate | Thiazole | bohrium.comresearchgate.net |

| N-ethyl-2-quinonyl-hydrazinecarbothioamide | 2-(bis(methylthio)methylene)malononitrile | 1,3-Thiazine | researchgate.nettandfonline.com |

| N-ethyl-2-quinonyl-hydrazinecarbothioamide | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 1,3-Thiazine | tandfonline.com |

Development of Triazoloquinoline and Pyridazino-Diquinoline Architectures

Triazoloquinolines: Quinolin-3-yl-hydrazine provides a direct route to triazoloquinolines. The synthesis of bohrium.combohrium.commdpi.comtriazoloquinolines can be achieved by reacting the hydrazine with reagents that provide the final carbon atom of the triazole ring. For instance, treatment of 2-hydrazinoquinoline (B107646) with formic acid or carbon disulfide results in the formation of the fused 1,2,4-triazole (B32235) ring. uobaghdad.edu.iquobaghdad.edu.iq Another approach involves the diazotization of a 2-hydrazinylquinolin-3-amine derivative, which leads to the formation of a bohrium.combohrium.comdntb.gov.uatriazolo[4,5-b]quinoline system through intramolecular cyclization.

Pyridazino-Diquinoline Architectures: A remarkable reaction involving a quinolinyl hydrazine derivative is the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. This pentacyclic system is formed through an unprecedented dimerization and autoxidation cascade of 4-hydrazinylquinolin-2(1H)-ones. bohrium.commdpi.com The reaction is typically performed by heating the hydrazine precursor in pyridine (B92270), which facilitates a complex sequence involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions to yield the final pyridazino-diquinoline product. bohrium.comdntb.gov.ua This synthetic strategy highlights a unique reactivity pattern of quinolinyl hydrazines, leading to highly complex and fused molecular architectures from a relatively simple starting material. mdpi.com

Nucleophilic Reactivity and Electrophilic Interactions

The hydrazine group of quinolin-3-yl-hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen (-NH2) is generally more nucleophilic and sterically accessible, making it the primary site of reaction with various electrophiles. This reactivity is fundamental to its role in the synthesis of fused heterocyclic compounds.

A primary application of its nucleophilic character is in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. This reaction is a cornerstone for building more complex molecular architectures. For instance, quinoline hydrazones, formed from the reaction of a quinoline aldehyde with hydrazine, can undergo further reactions. They can be coupled with carboxylic acids using peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) to yield hydrazide-hydrazones. mdpi.com

Furthermore, the nucleophilic nature of the hydrazine group is exploited in cyclization reactions to form various heterocyclic rings. The reaction of coumarin (B35378) derivatives with hydrazine hydrate, for example, proceeds via a nucleophilic addition of the hydrazine to the lactone's carbonyl group, leading to the formation of N-amino-2-quinolone derivatives. sapub.org This transformation highlights the ability of the hydrazine moiety to participate in ring-opening and subsequent ring-closing cascades. These reactions underscore the versatility of quinolin-3-yl-hydrazine as a precursor in synthetic organic chemistry.

The table below summarizes key nucleophilic reactions involving the quinoline-hydrazine scaffold.

| Electrophile Class | Specific Reactant Example | Reaction Conditions | Product Type |

| Aldehyde | 2-chloro-7-methoxyquinoline-3-carbaldehyde | Hydrazine hydrate, Ethanol, Room Temp | Quinoline Hydrazone mdpi.com |

| Lactone (Coumarin) | 4,7-dimethyl-6-nitrocoumarin | Hydrazine hydrate, Pyridine, Reflux | N-amino-quinoline-2-one sapub.org |

| Carboxylic Acid | Substituted carboxylic acids | EDC, DMF, Et3N, Room Temp | Hydrazide-Hydrazone mdpi.com |

Exploration of Redox Properties as a Reducing Agent

The hydrazine functional group is well-established as a reducing agent in organic synthesis. acs.org Hydrazine and its derivatives are employed in reactions such as the Wolff-Kishner reduction of carbonyls to methylene groups and the catalytic reduction of nitro groups to amines. scientific.net This reducing power stems from its ability to undergo oxidation, typically involving the formation of diimide (N2H2) which then readily reduces multiple bonds and other functional groups before decomposing into nitrogen gas and hydrogen.

In the context of quinoline synthesis, hydrazine hydrate is used as a reducing agent in the presence of a catalyst like Palladium on carbon (Pd/C). For example, it can be used in a one-pot reaction to reduce a nitro group on a chalcone (B49325) derivative to an amine, which then undergoes intramolecular cyclization to form the quinoline ring system. scientific.net Hydrazine is also widely used for the reduction of graphene oxide. researchgate.net

While specific studies detailing the standard reduction potential of quinolin-3-yl-hydrazine are not extensively documented, its redox behavior is expected to be analogous to that of other aryl hydrazines. The quinoline ring may modulate the redox potential through its electronic effects, but the fundamental capacity of the hydrazine moiety to act as a reductant remains. This property allows it to be used in catalytic transfer hydrogenation processes, providing a convenient source of hydrogen for the reduction of various functional groups under specific catalytic conditions.

Derivatization Strategies for Analytical Methodologies

The reactivity of the hydrazine group makes quinoline-hydrazines valuable derivatizing agents in analytical chemistry. nih.gov Derivatization is a technique used to convert an analyte into a product that has improved properties for separation and detection, such as enhanced chromatographic retention, increased volatility, or superior spectroscopic characteristics. nih.govresearchgate.net Hydrazine reagents are particularly effective for the analysis of carbonyl compounds (aldehydes and ketones) and carboxylic acids. nih.govnih.gov

Direct analysis of small, polar molecules like short-chain carboxylic acids, aldehydes, and ketones by methods such as liquid chromatography-mass spectrometry (LC-MS) is often challenging due to poor retention on common reversed-phase columns and low ionization efficiency. researchgate.net Derivatization with a reagent like a quinoline-hydrazine can overcome these limitations.

The reaction of quinolin-3-yl-hydrazine with aldehydes and ketones yields the corresponding quinolin-3-yl-hydrazone. This reaction proceeds readily under mild conditions. For carboxylic acids, a coupling agent is typically required to activate the carboxyl group for nucleophilic attack by the hydrazine, resulting in a stable hydrazide. nih.gov

The introduction of the quinoline moiety confers several analytical advantages:

Enhanced Mass Spectrometric Detection: The quinoline ring is a readily ionizable group, particularly under electrospray ionization (ESI) conditions. This significantly enhances the signal intensity of the derivatized analyte in the mass spectrometer, lowering the limits of detection. nih.gov

Improved Chromatographic Behavior: The relatively large, hydrophobic quinoline structure increases the retention of small, polar analytes on reversed-phase HPLC columns, allowing for better separation from interfering matrix components. nih.gov

Enhanced UV/Fluorescence Detection: The quinoline ring system is a strong chromophore and can be a fluorophore, making the resulting derivatives highly responsive to UV or fluorescence detectors. This is a principle widely used in HPLC analysis with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), where the derivatized products exhibit strong UV absorbance at a specific wavelength. fishersci.comresearchgate.net

The significant enhancement in signal intensity and chromatographic performance allows for the reliable detection and quantification of analytes at very low concentrations. The use of 2-hydrazinoquinoline (an isomer of the title compound) has been successfully demonstrated for the LC-MS-based metabolomic analysis of biological samples like urine, serum, and tissue extracts to measure trace levels of carboxylic acids, aldehydes, and ketones. nih.govresearchgate.net

This derivatization strategy is crucial for applications where target analytes are present in complex matrices and at low concentrations, such as in environmental monitoring, food chemistry, and biomedical research. nih.govresearchgate.net The formation of stable derivatives allows for preconcentration of the sample and protects the original analyte from degradation during sample preparation and analysis. By converting a class of compounds (e.g., all aldehydes) into derivatives with a common chemical tag (the quinoline-hydrazine moiety), these methods facilitate both targeted quantification and broader profiling studies.

The table below outlines the application of quinoline-hydrazine as a derivatization agent for analytical purposes.

| Analyte Class | Derivatization Reaction | Product Type | Analytical Enhancement | Application Example |

| Aldehydes & Ketones | Condensation with hydrazine | Hydrazone | Increased hydrophobicity, enhanced MS ionization, strong UV absorbance | Trace analysis of carbonyls in biological fluids nih.gov |

| Carboxylic Acids | Activated condensation with hydrazine | Hydrazide | Increased hydrophobicity, enhanced MS ionization, stable product | LC-MS-based metabolomics of short-chain fatty acids researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Quinolin 3 Yl Hydrazine Dihydrochloride and Its Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

In the ¹H NMR spectra of quinoline-hydrazine derivatives, the protons on the quinoline (B57606) ring typically appear as multiplets in the aromatic region, generally between δ 7.5 and 9.0 ppm. nih.gov The specific chemical shifts and coupling patterns are dictated by the substitution on the ring. For instance, in derivatives of 2-chloro-7-methoxyquinoline, the H4 proton appears as a singlet around δ 7.02 ppm, while other aromatic protons like H6 and H8 appear as doublets. mdpi.com

The protons associated with the hydrazine (B178648) or resulting hydrazone moiety are also characteristic. The N-H protons of the hydrazine group give rise to broad signals that are exchangeable with D₂O. In hydrazide-hydrazone derivatives, the amide N-H proton is observed as a broad singlet between δ 9.18–9.37 ppm. mdpi.com The azomethine proton (N=CH) in hydrazone derivatives is particularly diagnostic, appearing as a sharp singlet in the downfield region of δ 8.20–8.90 ppm. mdpi.commdpi.com

Table 1: Representative ¹H NMR Signal Assignments for Quinoline-Hydrazine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Example |

|---|---|---|---|

| Quinoline Aromatic Protons | 7.50 - 9.00 | Multiplet (m), Doublet (d), Singlet (s) | (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)hydrazides mdpi.com |

| Azomethine (N=CH) | 8.20 - 8.90 | Singlet (s) | (E)-N'-(quinolin-2-ylmethylene)pyridin-2-yl)hydrazine mdpi.com |

| Amide (C(=O)-NH) | 9.18 - 9.37 | Broad Singlet (br s) | (E)-N′-((2-chloroquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide mdpi.com |

| Hydrazine (NH₂) | ~5.6 - 6.6 | Broad Singlet (br s) | (E)-2-Chloro-3-(hydrazonomethyl)quinoline mdpi.com |

Carbon (¹³C) NMR Spectral Interpretation and Structural Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbons of the quinoline ring typically resonate in the δ 110–165 ppm range. For example, in a 2-chloro-5,7-dimethoxyquinoline (B2457571) derivative, the C2 carbon bearing the chlorine atom is found at δ 152.89 ppm, while the methoxy-substituted C5 and C7 appear further downfield at δ 164.21 and δ 160.97 ppm, respectively. mdpi.com The azomethine carbon (C=N) of hydrazone derivatives is typically observed in the range of δ 140-145 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Quinoline Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (aldehyde precursor) | 190.18 |

| C5 (quinoline) | 164.21 |

| C7 (quinoline) | 160.97 |

| C2 (quinoline) | 152.89 |

| C4 (quinoline) | 133.91 |

| C3 (quinoline) | 119.99 |

| C6 (quinoline) | 111.16 |

| C8 (quinoline) | 92.73 |

| OMe | 56.66, 56.23 |

Data based on 2-Chloro-5,7-dimethoxyquinoline-3-carbaldehyde. mdpi.com

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra are powerful, complex structures often require 2D NMR experiments for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This technique is crucial for identifying spin-coupled protons, typically those on adjacent carbon atoms. For the quinoline ring system, COSY spectra would reveal the connectivity between neighboring aromatic protons, aiding in the complete assignment of the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal of the quinoline ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum could show a correlation from the azomethine proton (N=CH) to the C3 carbon of the quinoline ring, confirming the point of attachment of the hydrazine side chain. durham.ac.uk

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In quinoline-hydrazine dihydrochloride (B599025) and its derivatives, key absorption bands include:

N-H Stretching: The hydrazine moiety (–NHNH₂) typically shows stretching vibrations in the 3100–3400 cm⁻¹ region. mdpi.comimpactfactor.org The dihydrochloride salt form would exhibit broad absorptions for the N⁺-H stretches.

C=O Stretching: In hydrazide derivatives, a strong carbonyl (C=O) absorption band is observed between 1620–1680 cm⁻¹. mdpi.com

C=N Stretching: The imine (C=N) bond in hydrazone derivatives gives rise to a characteristic absorption band in the 1550–1620 cm⁻¹ range. mdpi.comscirp.org

Aromatic C=C and C=N Stretching: The vibrations of the quinoline ring system appear as a series of sharp bands between 1400 and 1600 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for Quinoline-Hydrazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine/Amide) | Stretching | 3170 - 3320 |

| Aromatic C-H | Stretching | ~3070 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (Hydrazide) | Stretching | 1620 - 1680 |

| C=N (Hydrazone/Quinoline) | Stretching | 1550 - 1620 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Data compiled from analyses of various quinoline-hydrazide and hydrazone derivatives. mdpi.comsapub.org

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the analysis of quinoline-hydrazine derivatives, techniques like Electrospray Ionization (ESI) are commonly used. The mass spectrum will prominently feature the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺), which allows for the confirmation of the molecular formula. nih.govmdpi.com

The fragmentation pattern observed in the MS/MS spectrum provides structural insights. For quinoline-hydrazine derivatives, common fragmentation pathways involve the cleavage of the hydrazine side chain. For example, the fragmentation of S-alkylation products of quinazoline (B50416) derivatives (a related class of compounds) shows characteristic losses corresponding to the side chain moieties, with the heterocyclic ring system often remaining as a stable, charged fragment. sapub.org Analysis of these fragments helps to confirm the connectivity of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The quinoline ring is a significant chromophore, and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. researchgate.net

For quinoline itself, characteristic absorptions occur around 300-320 nm. nist.gov The spectra of quinoline-hydrazine derivatives show intense absorption bands corresponding to π→π* transitions within the aromatic quinoline system. For example, (E)-N′-((2-chloroquinolin-3-yl)methylene) hydrazide derivatives exhibit strong absorption maxima (λ_max) around 323 nm and 352 nm. mdpi.com The position and intensity of these bands are influenced by the substituents on the quinoline ring and the nature of the hydrazine-derived side chain, as these can extend the conjugated π-system.

Table 4: Representative UV-Vis Absorption Data for Quinoline Derivatives

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| (E)-N′-((2-Chloroquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | 323, 352 | Methanol |

| (E)-N′-((2-Chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | 315, 362 | Methanol |

| 2-Chloro-5,7-dimethoxyquinoline-3-carbaldehyde | 314, 347 | Methanol |

Data from related quinoline derivatives, demonstrating the electronic absorption properties. mdpi.com

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

No crystallographic data, such as crystal system, space group, unit cell dimensions, or bond lengths and angles, for QUINOLIN-3-YL-HYDRAZINE DIHYDROCHLORIDE is currently published in accessible scientific literature.

Elemental Analysis for Stoichiometric Composition Verification

Specific experimental data from elemental analysis, including the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine for this compound, is not available in research publications.

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

There are no published TGA thermograms or associated data that would provide information on the thermal stability and decomposition profile of this compound.

Microscopic Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

No SEM micrographs or morphological descriptions for this compound have been found in the reviewed scientific literature.

Computational and Theoretical Investigations of Quinolin 3 Yl Hydrazine Dihydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of pharmaceutical relevance. rsc.org DFT calculations are employed to determine the optimized geometry, electronic structure, and other key properties of quinolin-3-yl-hydrazine and its derivatives. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the molecule's electronic system. arabjchem.org

The first step in a computational analysis is the geometry optimization, a process where the molecule's structure is adjusted to find its lowest energy conformation. For quinoline (B57606) derivatives, DFT has been shown to accurately predict geometric parameters. arabjchem.org The optimized structure of a molecule analogous to quinolin-3-yl-hydrazine would reveal the planarity of the quinoline ring system and the specific orientation of the hydrazine (B178648) substituent.

The calculated bond lengths and angles for quinoline-hydrazone derivatives show expected values, with C-C bonds within the aromatic rings typically around 1.4 Å and C=N bonds of the hydrazone linkage being shorter, indicating double bond character. The bond angles within the quinoline ring are approximately 120°, consistent with sp² hybridization. The geometry around the hydrazine nitrogen atoms would be predicted to be trigonal pyramidal, reflecting the presence of a lone pair of electrons.

Table 1: Predicted Bond Lengths and Angles for a Quinoline-Hydrazone Analogue

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| N-N | ~1.38 Å | |

| C-NH | ~1.35 Å | |

| Bond Angle | C-N-N | ~118° |

| H-N-H | ~107° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. eurekaselect.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. arabjchem.orgscirp.org

For quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the quinoline ring and the hydrazine moiety, while the LUMO is often distributed across the aromatic system. The HOMO-LUMO energy gap for related quinoline derivatives has been reported to be in the range of 4.0 to 4.8 eV, indicating significant stability. arabjchem.org

Table 2: Frontier Molecular Orbital Energies for Analogous Quinoline Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline Derivative A | -6.25 | -1.55 | 4.70 |

| Quinoline Derivative B | -6.50 | -1.80 | 4.70 |

| Quinoline Derivative C | -6.75 | -2.05 | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. arabjchem.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In quinoline-hydrazine derivatives, the MEP maps would be expected to show negative potential around the nitrogen atoms of the quinoline ring and the hydrazine group due to their lone pairs of electrons, making them likely sites for protonation. arabjchem.orgresearchgate.net The hydrogen atoms of the hydrazine group would exhibit a positive potential, indicating their susceptibility to interaction with nucleophiles.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. arabjchem.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the strength of these interactions quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate more significant charge transfer and delocalization.

Quantum Chemical Descriptors and Prediction of Chemical Reactivity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical reactivity and stability. arabjchem.orguantwerpen.be

Key global reactivity descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. irjweb.com Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the following equations, based on Koopmans' theorem where the ionization potential (I) is approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO):

Hardness (η) = (I - A) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential, μ = -(I + A) / 2

For quinoline derivatives, these calculations provide a quantitative measure of their reactivity, with higher hardness and lower electrophilicity indicating greater stability. arabjchem.org

Table 3: Calculated Global Reactivity Descriptors for an Analogous Quinoline Derivative

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | ~6.50 eV |

| Electron Affinity (A) | -E(LUMO) | ~1.80 eV |

| Hardness (η) | (I - A) / 2 | ~2.35 eV |

| Softness (S) | 1 / η | ~0.43 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | ~3.70 eV |

Analysis of Local Reactivity Descriptors

To understand the chemical behavior of Quinolin-3-yl-hydrazine Dihydrochloride (B599025), it is crucial to identify the most reactive sites within the molecule. Local reactivity descriptors, derived from Conceptual Density Functional Theory (CDFT), serve as powerful tools for this purpose. nih.gov These descriptors help predict where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

Key descriptors include Fukui functions, which quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. nih.govchemrxiv.org For a molecule like quinolin-3-yl-hydrazine, DFT calculations can be employed to determine the condensed Fukui function values for each atom. chemrxiv.org This analysis helps pinpoint the atoms most likely to donate or accept electrons.

In related studies on quinoline derivatives, DFT has been used to calculate various local quantum-molecular descriptors, including Fukui functions, to locate important reactive sites. arabjchem.org These studies indicate that modifications to the quinoline ring system significantly alter the local reactivity. arabjchem.org For Quinolin-3-yl-hydrazine, the nitrogen atoms of the hydrazine group and the quinoline ring, as well as specific carbon atoms, are expected to be key sites for chemical interactions. The analysis of descriptors like the Average Local Ionization Energy (ALIE) surface can further refine this understanding, highlighting regions where electrons are most easily removed, thus indicating sensitivity towards electrophilic attacks. arabjchem.org

Table 1: Illustrative Local Reactivity Indices for a Quinoline System This table presents representative data for a generic quinoline derivative to illustrate the output of a typical local reactivity analysis, as specific data for Quinolin-3-yl-hydrazine Dihydrochloride is not available in the cited literature.

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | ALIE (kcal/mol) |

|---|---|---|---|

| N1 (Pyridine Ring) | 0.045 | 0.098 | 35 |

| C2 | 0.081 | 0.033 | 28 |

| C3 | 0.025 | 0.067 | 30 |

| C4 | 0.076 | 0.041 | 29 |

| N (Hydrazine) | 0.012 | 0.154 | 38 |

Molecular Docking Studies for Predictive Binding Affinity with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding affinity and mode of action of a ligand with a protein target. sci-hub.seorientjchem.org

For this compound, molecular docking studies can elucidate how it might interact with the active site of a biological target, such as an enzyme or receptor. In silico studies on similar quinoline-based hydrazone analogues have been performed to predict their binding modes with targets like human DNA topoisomerase I. sci-hub.se These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of quinoline derivatives into the active site of Aurora A kinase showed that molecules with specific substitutions could achieve minimum binding energies, indicating strong potential for inhibition. orientjchem.org The hydrazine moiety and the quinoline's nitrogen atom are potential hydrogen bond donors and acceptors, which could be critical for anchoring the molecule within a protein's binding pocket.

Virtual screening involves computationally screening large libraries of compounds against a target protein to identify potential drug candidates. If a particular biological target is identified for diseases where quinoline derivatives have shown promise, this compound could be included in such a screening campaign. pensoft.net Its predicted binding energy and interaction profile, determined through initial docking studies, would be used to rank it against other potential ligands. orientjchem.org For instance, studies on quinoline-based dihydrazone derivatives have utilized molecular docking to predict binding modes and support the design of new anticancer agents. nih.gov This approach allows for the prioritization of molecules for further experimental testing, streamlining the drug discovery process.

Table 2: Example Molecular Docking Results for a Quinoline Derivative with a Kinase Target This table provides hypothetical data to demonstrate the typical results from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Aurora A Kinase | -8.20 | LEU215, VAL223 | Hydrophobic |

| Aurora A Kinase | -8.20 | ASP274, GLU260 | Hydrogen Bond |

| c-Abl Kinase | -7.95 | MET318, ILE313 | Hydrophobic |

| c-Abl Kinase | -7.95 | THR315, PHE382 | Hydrogen Bond, Pi-Pi Stacking |

Simulation of Spectroscopic Properties and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These simulations are invaluable for structural elucidation and for validating experimental findings. researchgate.net DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and chemical shifts (NMR). researchgate.net

For quinoline derivatives, studies have successfully correlated theoretical calculations with experimental spectra. researchgate.netnih.gov DFT calculations at the B3LYP level of theory, for example, have been used to assign vibrational modes for substituted quinolines. arabjchem.orgresearchgate.net Similarly, theoretical calculations of ¹H and ¹³C NMR spectra for quinoline hydrazones have shown good agreement with experimental data, aiding in the confirmation of their structures. sci-hub.se The simulation of the spectroscopic properties of this compound would involve optimizing its geometry and then performing frequency and NMR calculations. The resulting theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and understand the electronic environment of the atoms. bohrium.com

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a key tool for investigating the mechanisms of chemical reactions, including identifying intermediates and characterizing transition states. nih.gov For molecules containing a hydrazine group, computational studies have explored reaction kinetics and mechanisms, such as decomposition pathways or reactions with other molecules. mdpi.commaxapress.com

The reactivity of the hydrazine moiety in Quinolin-3-yl-hydrazine can be modeled for various reactions, such as the Wolff-Kishner reduction or condensation reactions to form hydrazones. libretexts.org DFT calculations can map the potential energy surface of a reaction, locating the transition state structures and calculating the activation energy barriers. nih.gov For instance, the mechanism of gas-phase reactions of protonated hydrazine with carbonyl compounds to form hydrazones has been elucidated using hybrid density functional calculations, providing insight into specific steps and transition states. nih.gov Such studies on this compound could predict its reactivity in synthetic transformations and its stability under various conditions, offering a deeper understanding of its chemical behavior.

Applications of Quinolin 3 Yl Hydrazine Dihydrochloride As a Precursor in Medicinal and Organic Chemistry Research

Development of Novel Heterocyclic Scaffolds for Drug Discovery Programs

The quest for new therapeutic agents is intrinsically linked to the exploration of novel chemical space. Quinolin-3-yl-hydrazine dihydrochloride (B599025) serves as a pivotal building block in the construction of diverse heterocyclic systems, which are foundational to many drug discovery programs. The inherent reactivity of the hydrazine (B178648) group allows for its facile incorporation into various ring systems, leading to the generation of libraries of compounds with potential biological activity.

As a Key Building Block for Complex Nitrogen-Containing Architectures

The quinoline (B57606) nucleus itself is a well-established pharmacophore present in numerous approved drugs. nih.gov When combined with other heterocyclic rings through a hydrazine linker, the resulting fused or linked systems often exhibit enhanced or novel biological properties. Quinolin-3-yl-hydrazine is a key intermediate in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and thiazoles.

For instance, quinolin-3-yl-hydrazine derivatives are instrumental in the synthesis of quinoline-thiazole hybrids. These compounds are generated by reacting a quinoline-3-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, a derivative of quinolin-3-yl-hydrazine. nih.gov This intermediate then undergoes cyclization to yield the thiazole (B1198619) ring. nih.govbohrium.com This synthetic strategy allows for the introduction of various substituents on both the quinoline and thiazole rings, enabling the creation of a diverse library of compounds for biological screening. nih.gov

Similarly, the synthesis of pyrazole-based derivatives often involves the condensation of a hydrazine, such as quinolin-3-yl-hydrazine, with a 1,3-dicarbonyl compound. nih.govmdpi.com This reaction provides a straightforward route to pyrazole-quinoline hybrids, which have been investigated for their potential as anticancer agents. researchgate.net The versatility of this approach allows for structural modifications at multiple positions of the pyrazole (B372694) ring to optimize biological activity. nih.gov

Furthermore, quinoline-triazole hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.netnih.govresearchgate.net The synthesis of these hybrids can be achieved through various methods, including the well-established "click chemistry" approach, which involves the reaction of an azide (B81097) with an alkyne. nih.gov In this context, quinolin-3-yl-hydrazine can be converted into a corresponding azide-containing intermediate, which is then reacted with a terminal alkyne to form the 1,2,3-triazole ring.

Synthetic Utility in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govsemanticscholar.orgrsc.org These reactions are highly atom-economical and efficient, making them particularly attractive for the rapid generation of compound libraries for drug discovery. rsc.org Quinoline derivatives, including those derived from quinolin-3-yl-hydrazine, have been successfully employed in various MCRs to synthesize diverse heterocyclic scaffolds. rsc.orgresearchgate.net

While specific examples starting directly with quinolin-3-yl-hydrazine dihydrochloride in MCRs are not extensively documented in readily available literature, the principle of using hydrazine derivatives in such reactions is well-established. For example, hydrazine derivatives are key components in the synthesis of pyrazoles and other nitrogen-containing heterocycles through multi-component pathways. mdpi.com It is plausible that this compound could be utilized in similar MCRs, where it would react with other components like β-dicarbonyl compounds and aldehydes to generate complex quinoline-containing heterocyclic systems in a one-pot fashion. The development of such MCRs involving this compound holds significant promise for the efficient discovery of novel bioactive molecules. rsc.org

Structure-Activity Relationship (SAR) Studies for Derived Pharmacophores

Once a series of compounds has been synthesized from a common precursor like this compound, the next crucial step in drug discovery is to understand the relationship between their chemical structure and their biological activity. These structure-activity relationship (SAR) studies are essential for guiding the design of more potent and selective drug candidates.

Design Principles for Modulating and Enhancing Biological Activities

SAR studies on quinoline-based compounds have revealed several key design principles for modulating their biological activities. The functionalization of the quinoline ring at different positions can have a profound impact on the compound's pharmacological properties. nih.govresearchgate.net For derivatives of quinolin-3-yl-hydrazine, modifications can be made to the quinoline core, the hydrazine linker, and the newly formed heterocyclic ring.

For example, in the case of quinoline-thiazole hybrids, the nature and position of substituents on both the quinoline and the thiazole rings play a critical role in determining their antimicrobial activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with biological targets. nih.gov Similarly, for pyrazole-based inhibitors, the substitution pattern on the pyrazole ring is crucial for their inhibitory potency against specific enzymes. nih.gov

The length and flexibility of the linker connecting the quinoline scaffold to another pharmacophore can also be a key determinant of activity. In some cases, a rigid linker may be required to hold the two pharmacophores in a specific orientation for optimal binding to a target, while in other cases, a more flexible linker may be advantageous.

Correlation of Structural Features with Observed Biological Effects of Derivatives

Systematic structural modifications of compounds derived from quinolin-3-yl-hydrazine allow for the establishment of clear correlations between specific structural features and their biological effects. For instance, in a series of quinoline-thiazole derivatives, it was observed that the presence of certain substituents on the thiazole ring led to enhanced antimicrobial activity. nih.gov

A study on thiazolyl-pyrazoline derivatives as potential anticancer agents revealed that the nature of the substituent on the pyrazoline ring significantly influenced their inhibitory activity against EGFR and HER2 kinases. nih.gov Generally, compounds with a 4-methoxyphenyl (B3050149) group on the pyrazoline ring were more active than those with a 4-chlorophenyl group. nih.gov Furthermore, the substitution pattern on the thiazole ring was found to be important, with substitution at the C5 position decreasing the potency. nih.gov

In another example, SAR studies on pyrazole carbohydrazide (B1668358) derivatives as anticancer agents have highlighted the importance of the substituents on the pyrazole ring and the nature of the hydrazone moiety in determining their antiproliferative activity. researchgate.net These studies provide a rational basis for the design of new analogues with improved efficacy.

Investigation into Potential Pharmacological Activities of Derived Compounds

The ultimate goal of synthesizing novel compounds from this compound is to identify new therapeutic agents. Therefore, the investigation of the pharmacological activities of the derived compounds is a critical aspect of the research process. Derivatives of quinolin-3-yl-hydrazine have been evaluated for a range of biological activities, with promising results in the areas of antimicrobial and anticancer research.

The combination of the quinoline scaffold with other heterocyclic rings, such as thiazole and triazole, has proven to be a fruitful strategy for the development of new antimicrobial agents. nih.govnih.gov For example, a series of novel 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety exhibited significant antifungal activity, particularly against Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) in the micromolar range. nih.gov

In the realm of oncology, hydrazide-hydrazone derivatives incorporating a quinoline moiety have been synthesized and evaluated for their anti-cancer activity. mdpi.com One study identified a novel (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide scaffold that led to the development of a series of biologically active hydrazide compounds. mdpi.com Several analogues demonstrated significant viability reduction in neuroblastoma cancer cells with micromolar potency and selectivity over normal cells. mdpi.com

The table below summarizes the reported biological activities of some representative compounds derived from quinolin-3-yl-hydrazine precursors.

| Compound Class | Specific Derivative Example | Target/Organism | Activity | Reference |

| Quinoline-Thiazole Hybrids | 2-[(2-Chloro-6-methoxyquinolin-3-yl)methylene]hydrazine-1-carbothioamide derivative | Various bacterial strains | Antimicrobial activity | nih.gov |

| Quinoline-Triazole Hybrids | 1,2,3-Triazole-based chloroquinoline derivative | Saccharomyces cerevisiae | Antifungal (MIC: 0.35-0.63 µM) | nih.gov |

| Quinoline-Hydrazide-Hydrazones | (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analogue | Neuroblastoma cell lines | Anticancer (micromolar potency) | mdpi.com |

| Thiazolyl-Pyrazoline Derivatives | Thiazolyl-pyrazoline with 4-methoxyphenyl substituent | EGFR/HER2 kinases | Anticancer (potent inhibition) | nih.gov |

Research on Antimicrobial Properties (Antibacterial and Antifungal Activity)

Quinolin-3-yl-hydrazine is a key precursor for developing hydrazone derivatives with significant antimicrobial capabilities. The synthetic flexibility of the quinoline ring and the reactivity of the hydrazine group allow for the creation of a wide range of compounds that can act on various bacterial targets. nih.gov These derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One area of research involves the condensation of hydrazinylquinolines with substituted acetophenones to create hydrazones. These hydrazones can then be further modified, for example, through the Vilsmeier-Haack reaction, to produce pyrazole derivatives. Subsequent one-pot reactions can yield complex pyridine (B92270) dicarbonitrile derivatives. Many of these synthesized compounds have demonstrated excellent antimicrobial activities when screened against bacteria and fungi, in some cases surpassing the efficacy of reference drugs. ekb.egresearchgate.net

The general mechanism of action for many quinoline-based antimicrobials involves the inhibition of essential bacterial enzymes. Studies on various quinoline hydrazide/hydrazone derivatives have identified targets such as DNA gyrase, which is crucial for bacterial DNA replication, and enzymes involved in cell wall synthesis like glucosamine-6-phosphate synthase. nih.gov For instance, a series of quinoline hydrazone analogues were prepared and showed good to excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested pathogenic strains. sci-hub.se

Below is a table summarizing the antimicrobial activity of representative quinoline hydrazone derivatives synthesized from quinoline-hydrazine precursors.

| Compound Type | Target Organisms | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| Quinoline-Pyrazole Hybrids | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi | MIC values ranging from 6.25 to 100 µg/mL | Inhibition of DNA gyrase |

| Quinoline-Pyridine Hybrids | Various bacterial and fungal strains | Activity comparable or superior to standard drugs | Disruption of cell wall synthesis |

| Simple Quinoline Hydrazones | Pathogenic bacterial strains | Good to excellent MIC values | Inhibition of various bacterial enzymes (e.g., ACP reductase) nih.gov |

Exploration of Antiviral Potential

The quinoline scaffold is a cornerstone in the development of antiviral agents, and derivatives of quinolin-3-yl-hydrazine are actively being explored for this purpose. nih.govslideshare.net These compounds have shown potential against a wide spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Zika virus. nih.govnih.govresearchgate.net

In the context of HIV, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a viral enzyme essential for converting viral RNA into DNA, a critical step in the HIV replication cycle. By inhibiting this enzyme, the virus cannot replicate. Molecular docking studies, which simulate the binding of a molecule to a target protein, have shown that synthesized quinoline-pyrimidine and quinoline-pyrazoline derivatives can bind effectively to the HIV reverse transcriptase active site, with some compounds showing a higher theoretical binding affinity than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov

For HCV, research has focused on developing inhibitors for the NS3/4a protease, an enzyme vital for viral protein processing and replication. mdpi.com Quinoline-based acylhydrazone derivatives have also been synthesized and evaluated for their antiviral activities. nih.gov In one study, several derivatives exhibited higher in vivo antiviral activity against Tobacco Mosaic Virus (TMV) than the commercial antiviral drug ribavirin, demonstrating protective, curative, and inactivating effects. nih.gov

The broad antiviral potential of quinoline derivatives is summarized below:

| Virus Target | Enzyme/Process Inhibited | Derivative Class | Research Finding |

|---|---|---|---|

| HIV | Reverse Transcriptase | Quinoline-pyrimidine/pyrazoline derivatives | Showed high binding affinity in molecular docking studies. nih.gov |

| HCV | NS3/4a Protease | Quinoline derivatives | Identified as potential drug candidates. mdpi.com |

| TMV | Viral Replication | 4-oxo-4H-quinoline acylhydrazones | Exhibited higher in vivo activity than ribavirin. nih.gov |

| Various Viruses (Zika, Ebola, SARS) | General Viral Replication | General Quinoline Derivatives | Identified as a potent scaffold for broad-spectrum antivirals. nih.govresearchgate.net |

Studies on Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

This compound is a valuable precursor for synthesizing compounds with potent anticancer properties. The resulting hydrazide-hydrazone derivatives have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines. nih.govarabjchem.orgnih.gov

One notable example is the identification of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide as a novel anti-cancer lead compound. nih.gov This scaffold led to the development of a series of analogues that were tested against neuroblastoma (SH-SY5Y, Kelly) and breast adenocarcinoma (MDA-MB-231, MCF-7) cell lines. nih.govmdpi.com Certain analogues significantly reduced the viability of neuroblastoma cells with micromolar potency and showed selectivity over normal cells. nih.gov Further studies revealed that these compounds could induce G1 cell cycle arrest, a process that stops cell division. nih.govmdpi.com

Another study focused on 7-chloro-4-quinolinylhydrazone derivatives, which exhibited good cytotoxic activity against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.314 µg/cm³. arabjchem.org Similarly, a broad screening of quinolyl hydrazones against the National Cancer Institute's 60 human cancer cell lines (NCI-60) identified several compounds with significant anti-proliferative activity. sci-hub.se The most potent of these had GI50 values (concentration causing 50% growth inhibition) ranging from 0.33 to 4.87 µM. sci-hub.se

The table below presents findings from studies on quinoline-hydrazine derivatives against various cancer cell lines.

| Derivative Scaffold | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| (2-chloro-7-methoxyquinolin-3-yl)methylene hydrazide | Neuroblastoma (SH-SY5Y, Kelly), Breast (MDA-MB-231, MCF-7) | Micromolar potency, selectivity over normal cells, induced G1 cell cycle arrest. | nih.govmdpi.com |

| 7-chloro-4-quinolinylhydrazone | CNS (SF-295), Colon (HTC-8), Leukemia (HL-60) | IC50 values as low as 0.314 µg/cm³. | arabjchem.org |

| 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazones | NCI-60 Panel (60 cell lines) | GI50 values ranging from 0.33 to 4.87 µM for potent compounds. | sci-hub.se |

| Quinazolinone hydrazide triazoles | Lung (EBC-1), Glioblastoma (U-87MG) | IC50 value of 8.6 μM against MET-amplified lung cancer cells. | frontiersin.org |

Research into Radioprotective Attributes of Analogues

Research into the radioprotective properties of quinoline derivatives aims to develop agents that can protect normal cells from the harmful effects of radiation, a significant concern in radiation therapy for cancer. While direct studies on quinolin-3-yl-hydrazine derivatives are limited, research on related quinoline analogues has shown promising results.

A study investigated the radioprotective activity of 8-hydroxyquinoline (B1678124) (8HQ) derivatives. nih.gov In radiation therapy, excessive death of normal, radiosensitive cells can cause severe side effects. This cell death is often caused by apoptosis triggered by the p53 protein. nih.gov The 8HQ derivatives were designed to interact with the zinc ion within the p53 protein, potentially inhibiting its apoptotic function.